molecular formula C5H6O6 B029814 4-Hydroxy-2-oxoglutaric acid CAS No. 1187-99-1

4-Hydroxy-2-oxoglutaric acid

Cat. No. B029814
CAS RN: 1187-99-1
M. Wt: 162.1 g/mol
InChI Key: WXSKVKPSMAHCSG-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxoglutaric acid is an oxo dicarboxylic acid comprising glutaric acid having oxo- and hydroxy substituents at the 2- and 4-positions respectively . It is functionally related to a glutaric acid . It is a conjugate acid of a 4-hydroxy-2-oxoglutarate .


Synthesis Analysis

Esterified α-ketoglutarate analogs, which are closely related to 4-Hydroxy-2-oxoglutaric acid, rapidly hydrolyze in aqueous media, yielding α-ketoglutarate . This process involves non-specific esterases .


Molecular Structure Analysis

The molecular formula of 4-Hydroxy-2-oxoglutaric acid is C5H6O6 . The IUPAC name is 2-hydroxy-4-oxopentanedioic acid . The InChI is 1S/C5H6O6/c6-2(4(8)9)1-3(7)5(10)11/h2,6H,1H2,(H,8,9)(H,10,11) .


Chemical Reactions Analysis

Esterified α-ketoglutarate analogs exhibit KG-independent effects on cellular metabolism, including extracellular acidification, arising from rapid hydrolysis and de-protonation of α-ketoesters . They also have significant analog-specific inhibitory effects on glycolysis or mitochondrial respiration .


Physical And Chemical Properties Analysis

The molecular weight of 4-Hydroxy-2-oxoglutaric acid is 162.10 g/mol . The XLogP3 is -1.4 .

Scientific Research Applications

Antibacterial Applications

The compound has been found to be involved in the synthesis of bis-indole alkaloids , which have shown potential antibacterial activities . These alkaloids have been found to exhibit antibacterial activities against methicillin-sensitive and -resistant Staphylococcus aureus .

Enzyme Substrate

“4-Hydroxy-2-oxoglutaric acid” is an enzyme substrate for GOT (glutamic oxalacetic aminotransferase) and 2-Keto-4-hydroxyglutarate aldolase . These enzymes catalyze the reversible cleavage of 2-keto-4-hydroxyglutarate yielding pyruvate plus glyoxylate .

Mass Spectrometry

The compound has been used in mass spectrometry for the rapid analysis of negatively charged water-soluble cellular metabolites .

Arginine Metabolism

“4-Hydroxy-2-oxoglutaric acid” plays a significant role in the regulation of arginine metabolism in Hylocereus undatus during storage . It has been found to be significantly upregulated in the process of spermine biosynthesis .

Postharvest Senescence Delay

The compound has been found to significantly delay postharvest senescence of Hylocereus undatus at room temperature . This effect might be attributed to the synthesis of 4-hydroxy-2-oxoglutaric acid in the fruit peel, thereby promoting the biosynthesis of spermine and other polyamines .

Spermine Biosynthesis

“4-Hydroxy-2-oxoglutaric acid” is involved in the biosynthesis of spermine, a polyamine that plays a crucial role in cellular processes . The compound has been found to be significantly upregulated in the process of spermine biosynthesis .

properties

IUPAC Name

2-hydroxy-4-oxopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O6/c6-2(4(8)9)1-3(7)5(10)11/h2,6H,1H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSKVKPSMAHCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862580
Record name 2-Hydroxy-4-oxopentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxy-2-oxoglutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Hydroxy-2-oxoglutaric acid

CAS RN

1187-99-1
Record name 4-Hydroxy-2-oxoglutaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Keto-4-hydroxyglutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-2-oxoglutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Pseudomonas putida ATCC 795 strain was inoculated into 9 ml of L medium and cultured for 16 hours at 30° C. with shaking. Whole amount of this culture was then inoculated into 300 ml of GMS medium in 2 liter volume Erlenmeyer flask and cultured for 20 hours at 30° C. with shaking. The resulting culture was centrifuged, the collected cells were resuspended in 60 ml of the reactant solution (b), and the suspension was stirred in 300-ml beaker while maintaining pH at 6.5 with 1N sulfuric acid. After 6 hours, 3 ml of 2M sodium pyruvate and 3 ml of 2M sodium glyoxylate were added. After 24 hours from the starting point of this reaction, the cells were removed from the suspension by centrifugation, and the amount of 4-hydroxy-2-ketoglutaric acid formed in the supernatant was determined by HPLC. The amount of L-4-hydroxy-2-ketoglutaric acid was determined to be 150 mM and D-form was not detected.
[Compound]
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solution ( b )
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3 mL
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3 mL
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60 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Hydroxy-2-oxoglutaric acid
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4-Hydroxy-2-oxoglutaric acid
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Reactant of Route 6
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Q & A

Q1: How is IHOG utilized in the synthesis of Monatin?

A: IHOG serves as a crucial intermediate in the chemo-enzymatic synthesis of (2R,4R)-monatin, a high-intensity sweetener. [] The process involves a combination of enzymatic and chemical reactions. Initially, L-tryptophan is converted to IHOG using L-amino acid deaminase and an aldolase enzyme with pyruvic acid. [] A specific R-specific aldolase from the bacteria Shingomonas sp. can be used to selectively produce the (R)-IHOG enantiomer. [] Subsequent chemical reactions convert (R)-IHOG to the desired (2R,4R)-monatin. [] This method highlights the potential of combining enzymatic and chemical approaches for the efficient production of valuable compounds like monatin.

Q2: Are there any alternative methods for producing IHOG?

A: Yes, apart from its biological role, IHOG can be synthesized chemically. A patented method describes the preparation of optically active IHOG from readily available starting materials, indolpyruvic acid, and pyruvic acid (or oxalacetic acid). [] This method utilizes a novel aldolase enzyme to catalyze the reaction and achieve high optical purity of the desired IHOG enantiomer. [] This alternative synthetic route provides a valuable tool for research and potential industrial applications.

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